molecular formula C13H19NO2 B5886610 N-(2-methoxybenzyl)-3-methylbutanamide

N-(2-methoxybenzyl)-3-methylbutanamide

Cat. No. B5886610
M. Wt: 221.29 g/mol
InChI Key: IWFNSINDIFKMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-3-methylbutanamide, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized in 2012 and has gained popularity as a recreational drug due to its psychoactive effects. However,

Mechanism of Action

N-(2-methoxybenzyl)-3-methylbutanamide binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It also has analgesic and anti-inflammatory effects, as mentioned earlier.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-3-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it useful for studying the effects of CB1 activation. It is also relatively easy to synthesize and has a long shelf life. However, this compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on N-(2-methoxybenzyl)-3-methylbutanamide. One area of interest is its potential therapeutic applications, particularly as an analgesic or anti-inflammatory agent. Another area of research could be the development of more selective CB1 agonists that have fewer side effects than this compound. Finally, more research is needed to fully understand the long-term effects of this compound on the brain and body, particularly with regards to its potential for abuse and addiction.
In conclusion, this compound is a synthetic cannabinoid that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While it has gained popularity as a recreational drug, its scientific research application is of great interest to researchers in the field of pharmacology.

Synthesis Methods

N-(2-methoxybenzyl)-3-methylbutanamide is synthesized through a multi-step process involving the reaction of 3-methylbutanoyl chloride with 2-methoxybenzylamine in the presence of a base. The resulting intermediate is then reacted with 1-pentylindole in the presence of a Lewis acid catalyst to give this compound.

Scientific Research Applications

N-(2-methoxybenzyl)-3-methylbutanamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabinoids. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use as a therapeutic agent.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNSINDIFKMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.